6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide
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Overview
Description
6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a complex organic compound characterized by a fused benzoxazepine ring structure linked to a nicotinamide moiety. This compound holds potential in various scientific fields, given its unique chemical framework and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide generally involves multi-step reactions starting from simpler precursors. Key steps often include:
Formation of the benzoxazepine core: : Initiated by the cyclization of substituted benzene derivatives with amino acid analogs under high temperature and acidic or basic conditions.
Attachment of the nicotinamide group: : The nicotinamide is typically introduced via an amide bond formation, using reagents such as carbodiimides for activation.
Industrial Production Methods
Industrial-scale synthesis might employ similar reactions but optimized for yield, purity, and cost. Catalysts and solvents are chosen to maximize efficiency and minimize waste. The use of flow chemistry and continuous processing could further enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized under strong conditions, altering its functional groups.
Reduction: : Can undergo reduction reactions, particularly at the oxazepine ring, leading to a variety of reduced derivatives.
Substitution: : Substitution reactions can introduce different functional groups into the molecule, diversifying its chemical and biological properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, nucleophiles like ammonia or hydroxylamine.
Major Products
These reactions can lead to the formation of various intermediates and analogs, each with distinct chemical properties. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide has been explored for various applications:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Studied for its potential interactions with enzymes and receptors, influencing biological pathways.
Medicine: : Investigated for therapeutic potential in treating certain diseases due to its complex structure and activity.
Industry: : Utilized in the development of novel materials and compounds with specific desired properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows for binding to active sites, potentially inhibiting or modulating their function. This interaction could affect various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Compared to other benzoxazepine derivatives, 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide stands out due to its additional nicotinamide moiety, which enhances its chemical reactivity and biological activity.
Similar Compounds
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one: : Lacks the nicotinamide group, displaying different chemical properties.
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide: : Substitutes the nicotinamide with a benzamide group, leading to varying biological activities.
Conclusion
The compound this compound offers a fascinating mix of chemical complexity and potential applications across various scientific disciplines. Its detailed study could lead to novel insights and developments in fields ranging from chemistry to medicine.
Biological Activity
6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to elucidate its pharmacological significance.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of nicotinamide derivatives with oxazepin intermediates. The synthesis typically employs various reagents and conditions to achieve high yields and purity. For instance, a study demonstrated an efficient synthetic route involving the use of DMSO as a solvent and specific catalysts to facilitate the reaction .
Antimicrobial Properties
Research indicates that derivatives of nicotinamide compounds exhibit notable antimicrobial activity. A related study showed that compounds with similar structures displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin .
Compound | MIC (mg/mL) | MBC (mg/mL) | Activity |
---|---|---|---|
This compound | TBD | TBD | Antibacterial |
Compound A (similar structure) | 0.004 - 0.03 | 0.008 - 0.06 | Excellent |
Compound B (control) | 0.015 | TBD | Moderate |
Antifungal Activity
In addition to antibacterial properties, the compound's derivatives have shown antifungal activity. For example, compounds structurally related to this compound demonstrated efficacy against common fungal pathogens .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various nicotinamide derivatives, including those with oxazepin moieties. The results indicated that these compounds exhibited a broad spectrum of activity against multiple strains of bacteria and fungi. The most potent derivative showed an MIC of 0.004 mg/mL against Enterobacter cloacae, highlighting the potential for clinical applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications on the oxazepin ring significantly influenced the biological activity of the compounds. The presence of specific functional groups was correlated with enhanced antibacterial and antifungal activities, suggesting pathways for further optimization in drug design .
Properties
IUPAC Name |
6-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-6-7-14(10-20-13)18(23)19-8-9-21-11-15-4-2-3-5-16(15)24-12-17(21)22/h2-7,10H,8-9,11-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCYKTBBGAYTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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